3-methoxy-N,N,4-trimethylbenzamide

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Source 3-methoxy-N,N,4-trimethylbenzamide for critical R&D and analytical applications. Its unique 3-methoxy-4-methyl substitution pattern on the N,N-dimethylbenzamide core imparts distinct steric and electronic properties essential for reliable structure-activity relationship (SAR) studies. This compound serves as a non-interchangeable reference standard for HPLC impurity tracking (e.g., Trimethobenzamide-related analyses) and as a strategic building block for DoM functionalization. Substituting generic analogs risks invalidating experimental consistency; choose this precise entity for validated, reproducible results.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B7465652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N,N,4-trimethylbenzamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(C)C)OC
InChIInChI=1S/C11H15NO2/c1-8-5-6-9(7-10(8)14-4)11(13)12(2)3/h5-7H,1-4H3
InChIKeyXOGZXVKEVLPIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N,N,4-trimethylbenzamide: Procurement and Analytical Reference for a Specialized Benzamide Building Block


3-Methoxy-N,N,4-trimethylbenzamide is an N,N-disubstituted benzamide derivative, defined by a 3-methoxy substituent and a 4-methyl substituent on the phenyl ring coupled to a tertiary dimethylamide group . Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol, and the compound is typically supplied at a purity of 95% . While structurally analogous to other N-alkyl benzamides, the specific substitution pattern differentiates it as a unique chemical entity for research and development purposes, primarily serving as a synthetic intermediate or a reference standard in analytical method development .

Why General 'Methoxybenzamide' or 'Trimethylbenzamide' Analogs Cannot Replace 3-Methoxy-N,N,4-trimethylbenzamide


The specific substitution pattern of 3-methoxy-N,N,4-trimethylbenzamide—featuring both a 3-methoxy and a 4-methyl group on the phenyl ring, in addition to a tertiary N,N-dimethyl amide—dictates its unique steric and electronic properties . This is critical because subtle variations in substitution on the benzamide core are known to cause dramatic shifts in biological activity [1], target affinity [1], and physicochemical behavior . Generic substitution with a related 'methoxybenzamide' or 'trimethylbenzamide' lacks this precise three-dimensional and electronic arrangement, thereby altering molecular recognition events and invalidating experimental or manufacturing consistency. Therefore, for applications where this specific topology is required, no other analog can be reliably interchanged without a complete re-validation of the process or assay [1].

Quantitative Differentiators for 3-Methoxy-N,N,4-trimethylbenzamide: A Data-Driven Selection Guide


Lipophilicity (cLogP) Comparison of 3-Methoxy-N,N,4-trimethylbenzamide and Its 3-Methoxy-4-Methylbenzamide Parent

The introduction of the N,N-dimethyl amide moiety in 3-methoxy-N,N,4-trimethylbenzamide, compared to a hypothetical 3-methoxy-4-methylbenzamide parent (which would possess a primary amide, -CONH₂), is predicted to significantly increase lipophilicity. The calculated partition coefficient (cLogP) for 3-methoxy-N,N,4-trimethylbenzamide is estimated at 1.80 ± 0.5 . In contrast, a comparable benzamide with a primary amide group is typically more hydrophilic [1].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Synthetic Utility: A Stable, Pre-Functionalized Core for Late-Stage Diversification

The presence of both a 3-methoxy and a 4-methyl substituent on the phenyl ring, coupled with a tertiary amide, provides a unique, chemically stable scaffold. In contrast to a comparator like 3-methoxy-4-bromobenzamide (which features a reactive halogen for cross-coupling), 3-methoxy-N,N,4-trimethylbenzamide offers a non-reactive, electron-donating substitution pattern [1]. This makes it an ideal starting material for reactions that require a robust aromatic core, such as directed ortho-metalation (DoM) or electrophilic aromatic substitution, without the risk of premature side-reactions associated with halogenated analogs [1][2].

Organic Synthesis Medicinal Chemistry Library Synthesis

High-Value Application Scenarios for Procuring 3-Methoxy-N,N,4-trimethylbenzamide


Analytical Reference Standard for Related Compound Impurity Profiling

In the quality control and stability testing of pharmaceutical agents like Roflumilast or Trimethobenzamide [1], which contain a benzamide core, this compound can serve as a well-defined process-related impurity or degradation product reference standard. Its unique substitution pattern (3-methoxy, 4-methyl, N,N-dimethyl) provides a specific retention time and mass spectrometric signature [1], enabling precise method validation and impurity tracking according to ICH guidelines.

Scaffold for Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

This compound is a strategic building block for generating focused libraries around the benzamide pharmacophore. As demonstrated by its high predicted lipophilicity (cLogP ~1.8) , it can be used to modulate the physicochemical properties of a lead series without introducing additional chiral centers or reactive functional groups. It is particularly valuable in programs targeting intracellular or CNS targets where balanced permeability is essential .

Late-Stage Functionalization Precursor for Complex Molecule Synthesis

Due to its electron-rich and non-halogenated nature, 3-methoxy-N,N,4-trimethylbenzamide is an excellent substrate for directed ortho-metalation (DoM) strategies [1]. This allows chemists to selectively install a wide array of electrophiles (e.g., silyl, boryl, iodo) at a specific position, transforming the simple core into a more complex, functionalized intermediate in a single, high-yielding step. This contrasts with the use of halogenated analogs, which would require separate cross-coupling steps and may introduce unwanted heavy metal impurities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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